(S,S)-Formoterol D-tartrate

Description

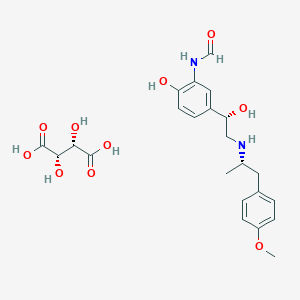

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSXYHUNDAXDRH-IUYQBNQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872481 | |

| Record name | (S,S)-Formoterol D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208102-43-6 | |

| Record name | (S,S)-Formoterol D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization and Enantiomeric Purity Assessment in Research Contexts

Fundamentals of Formoterol (B127741) Stereoisomerism: Chiral Centers and Enantiomeric Forms

Formoterol is a chiral molecule characterized by the presence of two stereogenic centers, which gives rise to four possible stereoisomers. researchgate.net These stereoisomers exist as two pairs of enantiomers: (R,R)- and (S,S)-formoterol, and (R,S)- and (S,R)-formoterol. researchgate.net The pharmacological activity of formoterol is primarily attributed to the (R,R)-enantiomer, which is a potent β2-adrenoceptor agonist responsible for its bronchodilatory effects. chemrxiv.orgnih.gov Conversely, the (S,S)-enantiomer is considered to be pharmacologically inactive or significantly less potent, with some studies suggesting it may be up to 1000 times less active than the (R,R)-enantiomer. chemrxiv.orgnih.gov Due to these differences in pharmacological activity, the stereochemical composition of formoterol is a critical factor in its therapeutic application. chemrxiv.org

The spatial arrangement of the substituents around the two chiral carbons determines the specific stereoisomer. The first chiral center is crucial for the β2-adrenergic action. researchgate.net The (R,R)-enantiomer shares a similar stereochemical configuration with the endogenous agonist R-epinephrine at its critical chiral center, which is believed to contribute to its high affinity and efficacy at the β2-adrenoceptor. researchgate.net In contrast, the (S,S)-enantiomer possesses the opposite configuration at both chiral centers. researchgate.net

Methods for Determination of Enantiomeric Excess and Purity of (S,S)-Formoterol

The determination of the enantiomeric excess and purity of (S,S)-Formoterol is crucial for quality control and research purposes. Various analytical techniques have been developed for the enantioselective separation and quantification of formoterol stereoisomers. High-Performance Liquid Chromatography (HPLC) is a widely employed method for this purpose. nih.govasianpubs.orgchemrxiv.org

Chiral HPLC methods can be broadly categorized into two main approaches: the use of a chiral stationary phase (CSP) and the use of a chiral mobile phase additive (CMPA). chemrxiv.org

Chiral Stationary Phases (CSPs): This is a direct method where the enantiomers are separated on a column containing a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective in resolving formoterol enantiomers. asianpubs.org For instance, a Chiralpak AD-H column, which is an amylose tris(3,5-dimethylphenylcarbamate) based CSP, has been successfully used for the enantioselective separation of formoterol. asianpubs.org Another example is the use of a Chiral-AGP column, which is based on α1-acid glycoprotein, for the analysis of formoterol stereoisomers. nih.gov

Chiral Mobile Phase Additives (CMPAs): In this indirect approach, a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on a conventional achiral column. chemrxiv.org Cyclodextrins and their derivatives are commonly used as CMPAs for the separation of formoterol enantiomers. chemrxiv.org

The detection of the separated enantiomers is typically achieved using ultraviolet (UV) detection at a specific wavelength, such as 242 nm or 245 nm. nih.govasianpubs.org The method validation for these analytical techniques generally includes parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the results. nih.gov

Below is an interactive data table summarizing some of the chromatographic conditions used for the enantioselective analysis of formoterol.

| Parameter | Method 1 | Method 2 |

| Column | Chiral-AGP (100 x 4-mm, 5-µm) | Chiralpak AD-H (250 × 4.6 mm; 5 µm) |

| Mobile Phase | 50-mM sodium phosphate (B84403) buffer (pH 7.0) and 10% v/v IPA | n-hexane:1-propanol:diethylamine (B46881) (75:25:0.1 v/v/v) |

| Flow Rate | 1.3 ml min-1 | 1.0 mL/min |

| Detection | UV at 242 nm | UV at 245 nm |

| Reference | nih.gov | asianpubs.org |

Impact of Stereochemical Integrity on Research Outcomes

The stereochemical integrity of formoterol is a critical determinant of its pharmacological activity and, consequently, has a significant impact on research outcomes. As established, the bronchodilatory effects of formoterol reside almost exclusively in the (R,R)-enantiomer. chemrxiv.orgnih.gov The (S,S)-enantiomer is largely inactive in this regard. nih.gov Therefore, any research investigating the therapeutic effects of formoterol must consider the enantiomeric composition of the substance being studied.

The use of a racemic mixture of (R,R)- and (S,S)-formoterol will yield pharmacological effects that are primarily attributable to the (R,R)-enantiomer. nih.gov However, the presence of the (S,S)-enantiomer could potentially introduce confounding factors. Some research has suggested that the (S,S)-isomer may not be entirely inert and could have undesirable effects. chemrxiv.org Therefore, studies utilizing enantiomerically pure (R,R)-formoterol can provide a more precise understanding of its pharmacological profile without the potential interference of the (S,S)-enantiomer.

In the context of metabolic studies, the stereoselectivity of formoterol's metabolism is another important consideration. Research has shown that the glucuronidation of formoterol, a primary metabolic pathway, is stereoselective, with the (S,S)-enantiomer being metabolized more rapidly than the (R,R)-enantiomer. nih.gov This differential metabolism can lead to different pharmacokinetic profiles for the two enantiomers, which is a crucial factor in both preclinical and clinical research. nih.gov

Therefore, maintaining and verifying the stereochemical integrity of formoterol enantiomers throughout a research study is paramount for obtaining accurate and reproducible results. The use of validated enantioselective analytical methods is essential to confirm the enantiomeric purity of the test substance and to monitor any potential chiral inversion during the course of the experiment.

Thermodynamic and Kinetic Studies of Chiral Inversion of Formoterol Stereoisomers in Aqueous Matrices

The stereochemical stability of formoterol enantiomers, particularly in aqueous solutions, is a key factor for pharmaceutical formulations and research applications. Chiral inversion is the process where one enantiomer converts into its mirror image. wikipedia.org Studies have been conducted to investigate the thermodynamic and kinetic parameters of the chiral inversion of formoterol stereoisomers. nih.gov

One study investigated the interconversion of formoterol stereoisomers in an aqueous matrix at various temperatures. nih.gov The findings indicated that at elevated temperatures, the chiral inversion of formoterol stereoisomers follows first-order rate kinetics. nih.gov This inversion was found to occur at a single chiral center, resulting in the reversible formation of diastereoisomers: (R,R) ⇌ (S,R) and (S,S) ⇌ (R,S). nih.gov Importantly, no enantiomerization (e.g., (R,R) to (S,S)) was observed under these conditions. nih.gov

However, at recommended storage conditions (5±3 °C) and at room temperature (25±2 °C), the rate of interconversion was found to be very low, to the extent that it could not be accurately determined within the study's timeframe. nih.gov This suggests that both the racemic (R,R/S,S)-formoterol and the single isomer (R,R)-arformoterol are expected to maintain their stereochemical integrity throughout their shelf-life when stored under appropriate conditions. nih.gov

The thermodynamic and kinetic parameters of such chiral separations and inversions can be influenced by factors such as temperature, pH, and the composition of the solvent or matrix. ekb.egresearchgate.net Van't Hoff plots, which correlate the logarithm of the retention factor with the inverse of the temperature, can be used to determine the thermodynamic parameters of enantioseparation, indicating whether the process is enthalpy- or entropy-controlled. ekb.eg Similarly, Arrhenius plots can be utilized to study the kinetics of sorption and desorption processes in chromatographic separations. researchgate.net

The following table summarizes the key findings from the study on the chiral inversion of formoterol in an aqueous matrix.

| Condition | Observation |

| High Temperatures | Chiral inversion follows first-order kinetics. |

| Reversible formation of diastereoisomers ((R,R) ⇌ (S,R) and (S,S) ⇌ (R,S)). | |

| No enantiomerization or diastereomerization occurred. | |

| Recommended Storage (5±3 °C) and Room Temperature (25±2 °C) | Interconversion was too low to be accurately determined. |

| Stereochemical integrity is expected to be maintained. | |

| Reference | nih.gov |

Molecular and Cellular Pharmacology of S,s Formoterol D Tartrate

Comparative Ligand-Receptor Interaction Studies of Formoterol (B127741) Enantiomers

Formoterol, a potent and long-acting β2-adrenoceptor agonist, possesses two chiral centers, resulting in four stereoisomers: (R,R), (S,S), (R,S), and (S,R). issstindian.orgresearchgate.net The commercially available formoterol is a racemic mixture of the (R,R)- and (S,S)-enantiomers. nih.gov Extensive research has demonstrated significant differences in the pharmacological activity of these enantiomers, with the (R,R)-enantiomer, also known as arformoterol, being the therapeutically active component. chemrxiv.orgnih.gov

Studies have consistently shown that (R,R)-formoterol exhibits a much greater binding affinity for the β2-adrenoceptor compared to its (S,S) counterpart. nih.gov In fact, the (R,R)-enantiomer has been found to have approximately 1000 times greater affinity for the human β2-adrenoceptor than the (S,S)-enantiomer. nih.gov Specifically, the dissociation constants (Kd) for (R,R)-formoterol and (S,S)-formoterol at the β2 receptor have been reported to be 2.9 nM and 3100 nM, respectively. amegroups.cn

| Enantiomer | Binding Affinity (Kd) | Reference |

|---|---|---|

| (R,R)-Formoterol | 2.9 nM | amegroups.cn |

| (S,S)-Formoterol | 3100 nM | nih.govamegroups.cn |

The binding kinetics of formoterol enantiomers at the β2-adrenoceptor are influenced by their physicochemical properties. researchgate.net Formoterol's moderate lipophilicity and adequate water solubility facilitate its rapid diffusion to the receptor. researchgate.netdroracle.ai In contrast, the more lipophilic nature of other long-acting β2-agonists like salmeterol (B1361061) can result in a slower onset of action. researchgate.netdroracle.ai While detailed kinetic studies specifically on (S,S)-formoterol are less common, the significant difference in binding affinity suggests a much faster dissociation rate for the (S,S)-enantiomer from the β2-adrenoceptor compared to the (R,R)-enantiomer. The prolonged duration of action of formoterol is partly attributed to its ability to form a depot in the cell membrane, allowing for sustained interaction with the receptor. researchgate.netnih.gov

Post-Receptor Signal Transduction Mechanisms

The activation of β2-adrenoceptors by agonists initiates a cascade of intracellular signaling events, primarily mediated by the Gs protein-adenylyl cyclase pathway. nih.govnewswise.com

Upon binding to the β2-adrenoceptor, formoterol activates the associated Gs protein, which in turn stimulates adenylyl cyclase. patsnap.comnih.gov This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov The resulting increase in intracellular cAMP levels is a crucial step in the signal transduction pathway. nih.govnewswise.com

Studies have shown that both (R,R)- and (S,S)-formoterol can elevate intracellular cAMP levels. issstindian.orgresearchgate.net However, there is a significant difference in their potency. The EC50 value, which represents the concentration required to elicit a half-maximal response, is approximately 100-fold lower for (R,R)-formoterol compared to (S,S)-formoterol in stimulating cAMP production. issstindian.orgresearchgate.net This indicates that the (R,R)-enantiomer is substantially more potent in activating the adenylyl cyclase pathway. issstindian.orgresearchgate.net

The increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the ultimate cellular response. nih.govnewswise.com In airway smooth muscle cells, this cascade results in muscle relaxation and bronchodilation. patsnap.com

Beyond the canonical Gs-cAMP-PKA pathway, research suggests that formoterol can modulate other signaling pathways. For instance, formoterol has been shown to inhibit the phosphoinositide-3-kinase (PI3K)-AKT signaling pathway. nih.govtandfonline.com This inhibition appears to be selective, as formoterol affects AKT activation by IGF-I but not by insulin. tandfonline.com Additionally, formoterol may influence the activity of mitogen-activated protein kinases (MAPKs), such as p38MAPK. nih.gov

Differential Molecular Activity of (S,S)-Formoterol Compared to (R,R)-Formoterol

The molecular activity of the formoterol enantiomers differs significantly, primarily due to the vast disparity in their binding affinity for the β2-adrenoceptor. issstindian.orgnih.gov While (R,R)-formoterol is a potent, full agonist, (S,S)-formoterol is considered pharmacologically much less active, often described as being about 1000 times less potent. chemrxiv.orgnih.gov

Despite its low affinity, some studies suggest that (S,S)-formoterol is not entirely inert. It has been observed to induce a small degree of airway relaxation, although this effect is significantly weaker and more transient compared to that of (R,R)-formoterol. nih.gov The mechanism by which (S,S)-formoterol elicits this weak response may differ from the canonical pathway activated by (R,R)-formoterol. issstindian.orgnih.gov For instance, it has been proposed that (S,S)-formoterol may relax airways by altering Ca2+ sensitivity rather than directly influencing Ca2+ oscillations, a mechanism associated with (R,R)-formoterol. nih.gov

Furthermore, there is some evidence to suggest that (S,S)-formoterol might antagonize the actions of the (R,R)-enantiomer under certain conditions. nih.gov However, other in vitro and in vivo studies have indicated that the presence of the (S,S)-enantiomer in the racemic mixture does not significantly impact the bronchodilatory and anti-inflammatory activity of the (R,R)-enantiomer. amegroups.cn

| Property | (R,R)-Formoterol | (S,S)-Formoterol | Reference |

|---|---|---|---|

| β2-Adrenoceptor Affinity | High (2.9 nM) | Low (3100 nM) | nih.govamegroups.cn |

| cAMP Elevation Potency (EC50) | ~10.5 pM | ~1000 pM | issstindian.orgresearchgate.net |

| Receptor Activity | Full Agonist | Very Weak Partial Agonist | researchgate.netdroracle.ai |

| Primary Cellular Response | Potent Bronchodilation | Minimal Bronchodilation | nih.gov |

Analysis of Agonist/Antagonist Properties of (S,S)-Formoterol at Beta-Adrenoceptors

(S,S)-Formoterol is recognized as the pharmacologically inactive or significantly less potent stereoisomer of formoterol. drugbank.comchemrxiv.orgnih.gov The bronchodilatory and other therapeutic effects of racemic formoterol are attributed almost entirely to the (R,R)-enantiomer. chemrxiv.orgiipseries.org In vitro studies have consistently demonstrated a substantial difference in potency between the two enantiomers at beta-adrenoceptors.

Research on isolated guinea pig and human airway smooth muscle has shown that (S,S)-Formoterol is over 1,000 times less potent as a beta-2 adrenoceptor agonist compared to (R,R)-Formoterol. nih.govatsjournals.orgnih.gov This disparity in activity is rooted in a significantly lower binding affinity for the beta-2 adrenoceptor. One study reported that (R,R)-Formoterol had an affinity of 2.9 nM for the human beta-2 adrenoceptor, whereas (S,S)-Formoterol's affinity was approximately 1,000 times lower at 3100 nM. nih.gov In functional assays measuring the relaxation of tracheal smooth muscle, the order of potency was determined to be (R,R) >>> (R,S) = (S,R) > (S,S), with a 1,000-fold difference in potency between the (R,R) and (S,S) isomers. nih.gov Similarly, the potency of the (S,S)-isomer on the papillary muscle (beta-1 adrenoceptors) was too low to be accurately determined. nih.gov

While largely considered inactive, some evidence suggests that (S,S)-Formoterol is not entirely inert. One study noted that in tissues pretreated with (S,S)-Formoterol, contractions induced by high concentrations of carbachol (B1668302) were exaggerated. nih.gov Another investigation found that while (S,S)-Formoterol had minimal effect on its own, at high concentrations (10⁻⁶ to 10⁻⁴ M) it could facilitate acetylcholine (B1216132) release from equine trachealis strips through a beta-2 adrenoceptor-mediated mechanism. physiology.org This effect was abolished by the beta-2 antagonist ICI-118551. physiology.org However, other studies have concluded that the (S,S)-enantiomer does not interfere with the bronchodilator activity of the (R,R)-enantiomer when administered as a racemic mixture. nih.govnih.gov In vivo studies in rhesus monkeys showed that inhaled (S,S)-Formoterol was inactive in preventing methacholine-induced bronchoconstriction at a dose where the (R,R)-enantiomer was highly effective. nih.gov

The following table summarizes the comparative agonist properties of Formoterol enantiomers at beta-adrenoceptors based on in vitro findings.

| Property | (S,S)-Formoterol | (R,R)-Formoterol | Reference |

| Relative Potency (Tracheal Relaxation) | >1,000 times less potent | Highly potent | nih.govatsjournals.orgnih.gov |

| Beta-2 Adrenoceptor Affinity (Ki) | 3100 nM | 2.9 nM | nih.gov |

| Effect on Cardiac Muscle (Beta-1) | Potency too low to determine | More potent than (S,S)-isomer | nih.gov |

| Acetylcholine Release (Trachealis) | Facilitates at high concentrations (10⁻⁶ to 10⁻⁴ M) | Facilitates at low concentrations (10⁻¹⁰ to 10⁻⁸ M) | physiology.org |

Investigation of Proinflammatory Cellular Responses Induced by (S,S)-Formoterol in In Vitro Systems

Contrary to its low agonist activity at beta-2 adrenoceptors, studies have indicated that (S,S)-Formoterol may possess distinct proinflammatory properties. Research has focused on its effects on inflammatory cells, particularly mast cells, which play a crucial role in the pathophysiology of asthma.

An in vitro study investigating the effects of formoterol enantiomers on murine and human mast cells revealed that (S,S)-Formoterol enhanced the production of several proinflammatory mediators. nih.gov Following stimulation of mast cells through high-affinity IgE receptor (FcεRI) cross-linking or with phorbol (B1677699) myristate acetate (B1210297)/calcium ionophore A23187 (PMA/A23187), pretreatment with (S,S)-Formoterol resulted in an increased release of interleukin-4 (IL-4), histamine (B1213489), and prostaglandin (B15479496) D2 (PGD2). nih.gov In stark contrast, the (R,R)-enantiomer had no such effect on the production of these mediators. nih.gov The study also found that neither enantiomer affected IL-4 production in Jurkat T cells, suggesting a degree of cell-type specificity in the action of (S,S)-Formoterol. nih.gov

The table below details the observed proinflammatory effects of (S,S)-Formoterol in the described in vitro and in vivo systems.

| In Vitro/In Vivo System | Cell/Model Type | Stimulus | Effect of (S,S)-Formoterol | Reference |

| In Vitro | Murine and Human Mast Cells | FcεRI cross-linking or PMA/A23187 | Enhanced production of IL-4, Histamine, and PGD2 | nih.gov |

| In Vitro | Jurkat T Cells | PMA | No effect on IL-4 production | nih.gov |

| In Vivo | OVA-sensitized BALB/c mice | OVA challenge | Increased IL-4 secretion in airways | nih.gov |

| In Vivo | OVA-sensitized BALB/c mice | OVA challenge | Enhanced inflammatory changes in lung tissue | nih.gov |

Preclinical Pharmacological Investigations and Mechanistic Elucidation

In Vitro Cellular Model Systems for Mechanistic Studies

In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of drug action. Studies using isolated cells and cell lines have been instrumental in characterizing the direct effects of (S,S)-formoterol on cell types relevant to airway function and inflammation.

Investigations utilizing isolated airway smooth muscle have consistently demonstrated significant stereoselectivity in the effects of formoterol (B127741) enantiomers. In studies on isolated human bronchial smooth muscle, (S,S)-formoterol was found to be more than 1,000 times less potent as a relaxant than the (R,R)-enantiomer. nih.gov Similar findings were observed in guinea-pig trachea preparations, where (R,R)-formoterol and the racemate caused concentration-dependent relaxation, while the (S,S)-enantiomer was substantially less effective. nih.gov Notably, within the tested concentration ranges, (S,S)-formoterol did not exhibit any contractile effects on its own in either human or guinea pig airway preparations. nih.gov

However, some research suggests that the (S,S)-enantiomer is not merely an inactive bystander. In tissues pretreated with (S,S)-formoterol, subsequent contractions induced by high concentrations of the bronchoconstrictor carbachol (B1668302) were exaggerated, indicating a potential for the (S,S)-isomer to modulate airway hyperreactivity under certain conditions. nih.gov

Beyond airway smooth muscle, the effects of (S,S)-formoterol have been examined in immune cells, particularly mast cells, which are key players in allergic asthma. In both murine and human mast cell lines, (S,S)-formoterol was shown to enhance the production of the pro-inflammatory cytokine Interleukin-4 (IL-4), as well as the release of histamine (B1213489) and prostaglandin (B15479496) D2 (PGD2), whereas the (R,R)-enantiomer had no such effect. nih.gov This suggests a distinct, pro-inflammatory role for the (S,S)-enantiomer in specific immune cell populations.

| Preparation | (R,R)-Formoterol Potency (EC50) | (S,S)-Formoterol Potency | Reference |

|---|---|---|---|

| Human Bronchus | ~1 nM | >1,000 times less potent than (R,R)-enantiomer | nih.gov |

| Guinea-Pig Trachea | ~1 nM | >1,000 times less potent than (R,R)-enantiomer | nih.gov |

The differential effects of formoterol enantiomers are rooted in their interactions with cellular signaling pathways. The primary mechanism for β2-agonist-induced bronchodilation involves the activation of the β2-adrenoceptor, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov Binding studies have confirmed that this interaction is highly stereoselective; (R,R)-formoterol exhibits a 1,000-fold greater affinity for the human β2-adrenoceptor (affinity of 2.9 nM) compared to (S,S)-formoterol (affinity of 3100 nM). nih.gov This disparity in receptor binding directly translates to a reduced ability of the (S,S)-enantiomer to stimulate cAMP production. nih.gov

Further mechanistic studies in mouse airway smooth muscle cells have explored effects on calcium (Ca2+) signaling, a critical process for muscle contraction. nih.gov While (R,R)-formoterol effectively decreased methacholine-induced Ca2+ oscillations, (S,S)-formoterol had no effect on these oscillations even at high concentrations. nih.gov Interestingly, both enantiomers were found to decrease the Ca2+ sensitivity of the contractile apparatus, suggesting that (S,S)-formoterol can induce a small degree of relaxation through a mechanism independent of changes in intracellular Ca2+ concentration. nih.gov This distinct mechanism, altering Ca2+ sensitivity rather than Ca2+ levels, may explain why the relaxant effect of the (S,S)-isomer is relatively slow-acting compared to the (R,R)-enantiomer. nih.gov

In mast cells, the signaling pathways activated by (S,S)-formoterol appear to be pro-inflammatory, leading to the enhanced production of IL-4, histamine, and PGD2. nih.gov This activity is contrary to the anti-inflammatory effects typically associated with β2-agonists and highlights a complex pharmacology for the (S,S)-enantiomer.

| Signaling Pathway/Response | (R,R)-Formoterol Effect | (S,S)-Formoterol Effect | Cell Type | Reference |

|---|---|---|---|---|

| β2-Adrenoceptor Binding Affinity | High (2.9 nM) | Low (3100 nM) | Human β2-adrenoceptor | nih.gov |

| Intracellular Ca2+ Oscillations | Decreased frequency | No effect | Mouse Airway Smooth Muscle Cells | nih.gov |

| Ca2+ Sensitivity | Decreased | Decreased | Mouse Airway Smooth Muscle Cells | nih.gov |

| Mediator Release (IL-4, Histamine, PGD2) | No effect | Enhanced production | Murine and Human Mast Cells | nih.gov |

Animal Model Systems for Comparative Pharmacological Characterization

Animal models are essential for understanding the integrated physiological effects of a compound in a living system. Various preclinical models have been used to compare the in vivo activities of the formoterol enantiomers.

As mentioned previously, isolated guinea pig tracheal preparations are a classic model for assessing bronchodilator activity. In these ex vivo systems, the relaxant effect of racemic formoterol has been shown to reside almost exclusively with the (R,R)-enantiomer. nih.gov Studies consistently show that (S,S)-formoterol is a very weak partial agonist at the β2-adrenoceptor in this tissue. nih.govnih.gov This confirms the findings from cellular studies that the (S,S)-isomer has minimal direct bronchodilatory capacity.

More sophisticated models like precision-cut lung slices (PCLS) allow for the study of airway responses within the structural context of the lung. In mouse PCLS, (S,S)-formoterol induced only a small relaxation of pre-contracted airways, in stark contrast to the potent relaxation caused by the (R,R)-enantiomer. nih.gov These studies corroborated the cellular findings regarding the differential effects on Ca2+ signaling and sensitivity within a more physiologically relevant setting. nih.gov

Whole animal models of asthma have revealed a potentially detrimental role for (S,S)-formoterol. In a murine model of allergic asthma using ovalbumin (OVA)-sensitized mice, administration of (S,S)-formoterol led to an increase in IL-4 secretion in the airways. nih.gov Furthermore, it enhanced the inflammatory changes observed in the peribronchial and perivascular areas of the lung tissue. nih.gov This pro-inflammatory effect was not associated with any bronchodilatory or bronchoprotective activity. nih.gov

The distinct pharmacological profiles of the formoterol enantiomers have been clearly demonstrated across multiple preclinical species and models. In a model of methacholine-induced bronchoconstriction in rhesus monkeys, inhaled (R,R)-formoterol produced potent anti-bronchoconstrictor effects, whereas (S,S)-formoterol was completely inactive at a comparable dose. nih.gov

Similarly, in vivo experiments with sensitized guinea pigs showed that (R,R)-formoterol potently inhibited both histamine- and antigen-induced bronchoconstriction. nih.gov In contrast, (S,S)-formoterol was ineffective in preventing these bronchoconstrictive responses. nih.gov Studies comparing oral administration of racemic formoterol and (R,R)-formoterol in guinea pig and mouse models of asthma concluded that the bronchodilating and anti-inflammatory efficacy of the racemate can be attributed entirely to the (R,R)-enantiomer. nih.gov

The cumulative evidence from these preclinical models indicates that the therapeutic bronchodilator activity of formoterol resides in the (R,R)-enantiomer. The (S,S)-enantiomer is largely inactive as a bronchodilator but may possess pro-inflammatory properties, particularly through its actions on mast cells, which could potentially counteract the beneficial effects of the (R,R)-enantiomer in the context of asthma management. nih.gov

| Animal Model | Physiological Endpoint | (R,R)-Formoterol Effect | (S,S)-Formoterol Effect | Reference |

|---|---|---|---|---|

| Rhesus Monkey | Methacholine-induced bronchoconstriction | Potent inhibition (anti-bronchoconstrictor) | Inactive | nih.gov |

| Sensitized Guinea Pig | Antigen-induced bronchoconstriction | Potent inhibition | Ineffective | nih.gov |

| Sensitized Guinea Pig | Histamine-induced bronchoconstriction | Potent inhibition | Ineffective | nih.gov |

| Murine Asthma Model (OVA-sensitized) | Airway Inflammation (cellular infiltration) | Reduced cellular infiltration | Enhanced inflammatory changes | nih.gov |

| Murine Asthma Model (OVA-sensitized) | Airway IL-4 Secretion | No effect | Increased IL-4 secretion | nih.gov |

Metabolic Transformations and Stereoselective Biotransformation Pathways

In Vitro Metabolism Studies Using Hepatic Microsomes and Hepatocytes

In vitro models, such as hepatic microsomes and hepatocytes, are standard tools for investigating drug metabolism. springernature.comresearchgate.net These systems contain the primary enzyme families responsible for biotransformation, including Phase I (e.g., cytochrome P450) and Phase II (e.g., UDP-glucuronosyltransferases) enzymes. springernature.comnih.govnih.govmdpi.com Studies utilizing human liver microsomes have been pivotal in elucidating the metabolic fate of formoterol (B127741) enantiomers. nih.govnih.gov

The primary metabolic pathways for formoterol involve direct conjugation with glucuronic acid (glucuronidation) and O-demethylation, which is then followed by glucuronidation. drugbank.com Glucuronidation, a Phase II conjugation reaction, is a major route of metabolism for formoterol in humans. nih.govnih.gov This process increases the water solubility of the compound, facilitating its excretion. nih.gov Studies using human liver microsomes confirm that formoterol undergoes significant glucuronidation. nih.govnih.gov The conjugation occurs mainly at the phenolic position of the formoterol molecule. nih.gov

In addition to direct glucuronidation, O-demethylation represents another key biotransformation pathway. drugbank.com This Phase I reaction is typically catalyzed by cytochrome P450 enzymes. springernature.comfrontiersin.org The resulting O-demethylated metabolite can then undergo subsequent Phase II conjugation, such as glucuronidation, before elimination. drugbank.comdrugbank.com While glucuronidation is a dominant pathway, sulfation has also been observed. In vitro studies with human lung parenchymal cells detected the formation of formoterol sulfate (B86663) and, to a lesser extent, formoterol glucuronide in some donors. nih.gov

The biotransformation of formoterol is mediated by specific enzyme superfamilies. The O-demethylation pathway is catalyzed by members of the Cytochrome P450 (CYP) family, which are the most important enzymes in Phase I metabolism. nih.govmdpi.commdpi.com The subsequent and direct conjugation reactions are primarily carried out by UDP-glucuronosyltransferase (UGT) enzymes, the most significant family of Phase II enzymes. nih.govnih.govebmconsult.com

While the involvement of the CYP and UGT families is established, the specific isoenzymes responsible for formoterol metabolism are less definitively characterized in the literature. The activity of various UGT isoenzymes can be stereoselective and is subject to interindividual variation due to genetic and environmental factors. nih.gov Studies comparing enzyme expression have noted that while UGT levels are generally low in lung tissue compared to the liver, the UGT2A1 isoform is expressed at higher levels in the lung. nih.gov The identification of the precise CYP and UGT isoforms that preferentially metabolize (S,S)-formoterol is an area requiring further detailed investigation.

Stereoselectivity in Formoterol Metabolism

The metabolism of formoterol is markedly stereoselective, meaning the two enantiomers, (R,R)-formoterol and (S,S)-formoterol, are processed at different rates by metabolic enzymes. nih.govnih.gov This differential metabolism is a consequence of the chiral environment of drug-metabolizing enzymes, which recognize and interact with each stereoisomer differently. researchgate.net Such stereoselectivity has been demonstrated in both in vitro and in vivo studies. nih.govnih.govnih.gov

In vitro studies using human liver microsomes have clearly demonstrated a substrate preference for the (S,S)-enantiomer in the glucuronidation pathway. The rate of glucuronidation for (S,S)-formoterol is more than double that of the pharmacologically active (R,R)-formoterol. nih.gov This difference is primarily attributed to a higher maximum reaction velocity (Vmax) for the (S,S)-enantiomer, as the Michaelis constant (Km), which reflects substrate affinity, is similar for both enantiomers. nih.gov

Conversely, metabolic radiolabeling experiments examining sulfation by crude human liver phenolsulfotransferase (PST) showed a higher Vmax/Km value for (S,S)-formoterol compared to (R,R)-formoterol, suggesting that the (S,S)-isomer is also a preferred substrate for this pathway. nih.gov

| Substrate | Condition | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|---|

| (R,R)-Formoterol | Single Enantiomer Incubation | 827.6 | 2625 |

| (S,S)-Formoterol | Single Enantiomer Incubation | 840.4 | 4304 |

| (R,R)-Formoterol | Racemic Mixture Incubation | 357.2 | 1435 |

| (S,S)-Formoterol | Racemic Mixture Incubation | 312.1 | 2086 |

| Substrate | Vmax/Km |

|---|---|

| (R,R)-Formoterol | 0.151 |

| (S,S)-Formoterol | 0.74 |

| (R,R/S,S)-Formoterol (Racemic) | 0.143 |

A significant characteristic of formoterol metabolism is the high degree of interindividual variability. nih.gov In vitro studies with human liver microsomes from different donors have shown wide variation in the rates of stereoselective glucuronidation. nih.govnih.gov The ratio of metabolic efficiency (Vmax/Km) for (S,S)-formoterol versus (R,R)-formoterol was found to range broadly, from 0.57 to 6.90, in incubations with the racemic mixture. nih.gov

This variability in drug metabolism among individuals can be attributed to a combination of genetic polymorphisms in metabolic enzymes, age, sex, and exposure to other substances that may induce or inhibit enzyme activity. nih.govwikipedia.orgtci-thaijo.org Such pronounced interindividual differences in the stereoselective clearance of formoterol could contribute to the variability observed in clinical responses. nih.gov

Studies on Chiral Inversion of Formoterol Enantiomers in Biological Matrices

Chiral inversion is a process where one enantiomer of a chiral molecule converts into its mirror image. wikipedia.orgeurekaselect.com This phenomenon is of pharmacological significance as it can alter the activity and safety profile of a drug. eurekaselect.comnih.gov For formoterol, the potential for the inactive (S,S)-enantiomer to convert to the active (R,R)-enantiomer, or vice versa, in the body has been a subject of investigation.

However, studies conducted in biological systems have not found evidence of such chiral inversion. A clinical study in subjects with chronic obstructive pulmonary disease who were administered arformoterol, the pure (R,R)-enantiomer, found no detectable plasma concentrations of (S,S)-formoterol, indicating that chiral interconversion did not occur in vivo. nih.gov

While chiral inversion does not appear to happen under physiological conditions, studies in aqueous pharmaceutical formulations have shown that interconversion can occur at high temperatures (5-70°C). This inversion follows first-order kinetics and results in the formation of diastereomers, for example, (R,R) ⇌ (S,R). nih.gov However, at recommended storage temperatures, no significant inversion was observed, suggesting the stereochemical integrity of the enantiomers is maintained under normal conditions. nih.gov

Advanced Analytical and Bioanalytical Methodologies for S,s Formoterol D Tartrate Research

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic methods are central to the analysis of (S,S)-Formoterol D-tartrate, enabling the separation of its stereoisomers and sensitive quantification in various matrices.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of formoterol (B127741) stereoisomers. The development of robust chiral HPLC methods involves a systematic approach to selecting the appropriate chiral stationary phase (CSP) and optimizing mobile phase conditions to achieve adequate resolution between the (S,S) and (R,R) enantiomers, as well as their corresponding diastereomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated excellent selectivity for formoterol enantiomers. Method development often involves screening a variety of these columns under different modes, including normal-phase, reversed-phase, and polar organic modes. The mobile phase composition, including the type and concentration of organic modifiers (e.g., alcohols like ethanol (B145695) and isopropanol), and additives (e.g., amines like diethylamine (B46881) or acids like trifluoroacetic acid), is meticulously optimized to enhance resolution and improve peak shape.

Validation of these chiral HPLC methods is performed in accordance with stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. For instance, a validated chiral HPLC method might demonstrate linearity over a concentration range of 2.5-25 µg/mL for each enantiomer with a correlation coefficient (r²) of ≥ 0.999. Precision is often confirmed by ensuring the relative standard deviation (%RSD) for replicate injections is less than 2%. The successful development and validation of such methods are critical for the quality control of this compound in bulk drug substance and finished pharmaceutical products.

Interactive Data Table: Example Parameters for a Validated Chiral HPLC Method

| Parameter | Specification | Finding |

| Column | Chiralpak AD-H | Provides excellent selectivity for formoterol enantiomers. |

| Mobile Phase | n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v) | Optimizes resolution and peak shape. |

| Flow Rate | 1.0 mL/min | Ensures efficient separation. |

| Detection | UV at 242 nm | Provides sensitive detection of formoterol enantiomers. |

| Resolution | ≥ 2.0 | Confirms baseline separation of enantiomers. |

| Linearity (r²) | ≥ 0.999 | Demonstrates a linear relationship between concentration and response. |

| Precision (%RSD) | ≤ 2.0% | Indicates high method precision. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Shows the closeness of test results to the true value. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

For the quantification of this compound in biological matrices such as plasma and urine, where concentrations are often extremely low, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers unparalleled sensitivity and selectivity, allowing for the detection of formoterol at picogram per milliliter (pg/mL) levels.

The development of an LC-MS/MS method involves optimizing the chromatographic separation to resolve formoterol from endogenous matrix components and the mass spectrometric conditions to achieve maximum sensitivity. Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of formoterol. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for formoterol and a stable isotope-labeled internal standard (e.g., formoterol-d6) are monitored. This highly selective detection minimizes interferences from the biological matrix.

Sample preparation is a critical step in bioanalytical LC-MS/MS methods. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to extract formoterol from the biological matrix and concentrate the sample, thereby enhancing sensitivity. A validated LC-MS/MS method can achieve a lower limit of quantification (LLOQ) in the sub-pg/mL range, making it suitable for pharmacokinetic studies following therapeutic doses of this compound.

Interactive Data Table: Typical LC-MS/MS Method Parameters for Formoterol Quantification

| Parameter | Condition |

| Chromatography | Reversed-phase UPLC/HPLC |

| Column | C18 or similar |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile (B52724), methanol) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Spectrometer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| LLOQ | As low as 0.2 pg/mL in human plasma. google.comnih.gov |

Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and lower backpressure. For the enantiomeric separation of formoterol, SFC with chiral stationary phases, particularly polysaccharide-based columns, has shown great promise. The addition of polar co-solvents (modifiers) such as methanol (B129727) or ethanol is crucial for eluting and resolving polar compounds like formoterol. The unique properties of supercritical fluids, such as low viscosity and high diffusivity, contribute to high chromatographic efficiency and rapid analysis times, making SFC an attractive alternative to HPLC for high-throughput chiral analysis.

Gas Chromatography (GC) can also be employed for the analysis of formoterol, particularly for the determination of certain impurities. However, due to the low volatility and polar nature of formoterol, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. For instance, formoterol can be derivatized with silylating agents before injection into the GC system. GC coupled with a mass spectrometer (GC-MS) can provide high selectivity and sensitivity for the analysis of specific impurities or for quantitative purposes in certain applications.

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) for Chiral Resolution

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are high-efficiency separation techniques that can be applied to the chiral resolution of formoterol enantiomers. In CE, the separation is based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors in CE due to their ability to form inclusion complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities.

CEC combines the principles of both HPLC and CE. A capillary packed with a stationary phase (often a chiral stationary phase) is used, and the mobile phase is driven through the capillary by electroosmotic flow. This results in very high separation efficiencies. Both CE and CEC offer advantages such as low sample and reagent consumption and high resolving power, making them valuable tools for the enantiomeric purity assessment of this compound.

Spectroscopic Methods for Structural Elucidation and Purity Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound, as well as for assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure.

NMR spectroscopy (¹H and ¹³C) is a powerful tool for confirming the chemical structure of formoterol and its tartrate salt. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed map of the molecule's atoms and their connectivity. Advanced NMR techniques can also be used to study the three-dimensional structure and conformation of the molecule.

IR spectroscopy provides information about the functional groups present in the molecule. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds, allowing for the identification of key functional groups such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, which are all present in the formoterol molecule.

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. This data is crucial for confirming the molecular formula and can be used to identify and characterize impurities and degradation products.

Development of Reference Standards and Impurity Profiling for Research Materials

The availability of well-characterized reference standards for this compound and its potential impurities is essential for the accurate and reliable analysis of research materials. Reference standards are highly purified materials that are used as a benchmark for identity, purity, and assay tests. The development of a reference standard involves its synthesis, purification, and extensive characterization using a combination of analytical techniques, including those described above, to confirm its structure and establish its purity.

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. These impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). A thorough understanding of the impurity profile is a critical aspect of drug development and is required by regulatory authorities. The analytical methods described, particularly HPLC and LC-MS/MS, are used to separate, identify, and quantify these impurities. Forced degradation studies are often conducted to intentionally degrade the drug substance under various stress conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products and to develop stability-indicating analytical methods.

Methodologies for Assessing Stability and Degradation Pathways in Research Formulations

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that can influence its efficacy and safety. For this compound, a chiral compound, understanding its stability profile is paramount, particularly in research formulations where excipients and storage conditions can vary. Stability-indicating analytical methods are essential tools developed to separate the intact drug from any potential degradation products, thereby providing a clear picture of the drug's stability over time and under various stress conditions. cosmosscholars.com These methods are developed through forced degradation studies, which intentionally expose the drug to harsh conditions to accelerate its decomposition.

Forced degradation, or stress testing, provides insight into the degradation pathways of the drug substance and helps in the elucidation of the structure of potential degradants. The typical stress conditions employed in the evaluation of this compound include acid and base hydrolysis, oxidation, thermal stress, and photolysis, in line with the International Conference on Harmonisation (ICH) guidelines.

Forced Degradation Studies and Resulting Degradants

Research on formoterol and its enantiomers has utilized various stress conditions to purposefully degrade the molecule, leading to the identification of several degradation products. These studies are fundamental for developing robust analytical methods that can accurately measure the drug in the presence of these impurities. nih.gov

Under hydrolytic stress, formoterol has shown susceptibility to degradation. When subjected to acidic and basic conditions, a notable level of decomposition occurs. Oxidative conditions, often simulated using hydrogen peroxide, also lead to significant degradation. soeagra.com Thermal and photolytic stress can also impact the stability of the molecule. cosmosscholars.com

One significant degradation pathway involves the formation of a secondary degradant. A study on Arformoterol, the (R,R)-enantiomer, identified an "Imine impurity" that forms from the reaction of an amine impurity with formaldehyde, a potential leachable from packaging materials like low-density polyethylene (B3416737) (LDPE) respules. scirp.orgresearchgate.net Given the structural similarity, this pathway is a relevant consideration for (S,S)-Formoterol. Other identified related substances in formoterol fumarate (B1241708) include the desformyl and acetamide (B32628) analogs. nih.govresearchgate.net

The table below summarizes findings from various forced degradation studies performed on formoterol, which are indicative of the stability profile of its (S,S) enantiomer.

Table 1: Summary of Forced Degradation Studies on Formoterol

| Stress Condition | Reagent/Condition Details | Observed Degradation | Key Degradation Products Identified |

|---|---|---|---|

| Acid Hydrolysis | e.g., 0.1N HCl | Significant degradation observed. | Specific structures often proprietary; general hydrolysis products. |

| Base Hydrolysis | e.g., 0.1N NaOH | Significant degradation observed. | General hydrolysis products. |

| Oxidation | e.g., 3% v/v H₂O₂ | Significant degradation observed. | Oxidative adducts. |

| Thermal Degradation | e.g., 105°C for 6 hours | Degradation occurs. cosmosscholars.com | Thermally induced transformation products. |

| Photolytic Degradation | Exposure to UV light | Degradation observed. | Photodegradants. |

| Long-term Storage | 40°C for 4 days (in LDPE) | Formation of a secondary degradant at ~1.5%. researchgate.net | Imine impurity from reaction with formaldehyde. scirp.orgresearchgate.net |

Advanced Analytical Methodologies

To effectively separate and quantify this compound from its process-related impurities and degradation products, high-performance liquid chromatography (HPLC) is the most widely used technique. nih.gov Specifically, reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for this purpose. nih.govresearchgate.net

These stability-indicating methods typically employ C18 or C8 columns and utilize a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. nih.govnih.govresearchgate.net The selection of the mobile phase composition and pH is critical for achieving the necessary resolution between the parent drug and its degradants. nih.gov Detection is commonly performed using UV spectrophotometry at wavelengths where the molecule exhibits significant absorbance, such as 214 nm, 230 nm, or 242 nm. nih.govscirp.orgnih.gov The power of HPLC lies in its ability to provide accurate and linear results, making it a sensitive stability-indicating assay method. nih.govresearchgate.net

For more complex separations and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) is also employed. cosmosscholars.com Furthermore, for the definitive identification and structural characterization of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. scirp.org This approach combines the separation power of LC with the mass-analyzing capability of MS, allowing for the determination of the molecular weight and fragmentation patterns of impurities, which is crucial for elucidating their structures. scirp.orgresearchgate.net

The table below details the parameters of various chromatographic methods developed for the analysis of formoterol, which are applicable to this compound research.

Table 2: Chromatographic Conditions for Stability-Indicating Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Alltech Alltima C18 (150 x 4.6 mm) | 50 mM Ammonium acetate (B1210297) (pH 5.0) : Ethanol (65:35, v/v) | 1.0 mL/min | 242 nm | nih.gov |

| RP-HPLC | Zorbax SB C8, 5 µm (150 × 4.6 mm) | Solvent A: 0.2% v/v perchloric acid; Solvent B: Acetonitrile (Gradient) | Not Specified | 230 nm | nih.gov |

| HPLC | Not Specified | Buffer (Sodium dihydrogen phosphate (B84403) monohydrate, pH 3.1) and Acetonitrile (Gradient) | 1.0 mL/min | 214 nm | scirp.org |

| UHPLC | Zorbax RXC18 (150 × 4.6 mm) 5 µm | Water : Acetonitrile : Methanol (20:30:50 v/v), pH 3.0 | 1.0 mL/min | 279 nm | researchgate.net |

| Chiral HPLC | Chiral-AGP (100 x 4-mm, 5-µm) | 50-mM sodium phosphate buffer (pH 7.0) and 10% v/v IPA | 1.3 mL/min | Not Specified | researchgate.net |

Structural Activity Relationship Sar Studies and Chiral Recognition Mechanisms

Correlation of Stereochemical Configuration with Receptor Interaction and Biological Activity

The biological activity of formoterol (B127741) is highly dependent on its stereochemical configuration. The molecule possesses two chiral centers, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). researchgate.net Extensive research has demonstrated that the bronchodilatory effects are almost exclusively attributed to the (R,R)-enantiomer. chemrxiv.orgasianpubs.orgchemrxiv.org The stereochemistry at the first chiral center (C1), which is analogous to the natural agonist R-epinephrine, is considered crucial for its β2-adrenergic action. researchgate.net

Studies comparing the enantiomers have revealed significant differences in their affinity for the human β2-adrenoceptor. The (R,R)-enantiomer exhibits a binding affinity approximately 1000 times greater than that of the (S,S)-enantiomer. nih.gov This disparity in receptor binding directly translates to a difference in biological activity, with the (S,S)-enantiomer being considered pharmacologically inactive or significantly less potent. chemrxiv.orgnih.gov Functional assays measuring intracellular cyclic AMP (cAMP) levels, a key second messenger in the β2-adrenergic signaling pathway, confirm that receptor binding by the (R,R)-enantiomer effectively modulates this pathway, leading to smooth muscle relaxation. researchgate.netnih.gov In contrast, (S,S)-formoterol is ineffective at inducing this response and may even antagonize the actions of the (R,R)-enantiomer. nih.gov Some findings suggest that the (S,S)-isomer may possess properties inconsistent with a therapeutic agent for asthma. nih.gov

| Enantiomer | Binding Affinity (Ki) for human β2-adrenoceptor | Relative Potency |

| (R,R)-Formoterol | 2.9 nM | ~1000x higher |

| (S,S)-Formoterol | 3100 nM | ~1000x lower |

Data sourced from Handley et al. nih.gov

This pronounced stereoselectivity underscores the precise three-dimensional complementarity required between the ligand and the receptor's binding site for effective activation. The (S,S) configuration results in a molecule that does not fit optimally within the binding pocket, leading to dramatically reduced affinity and a lack of significant biological response.

Computational Chemistry and Molecular Modeling Approaches for (S,S)-Formoterol

Computational methods have been instrumental in providing a molecular-level understanding of the stereoselective interactions between formoterol enantiomers and the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). researchgate.netnih.gov

Molecular docking and molecular dynamics (MD) simulations have been employed to model the binding of formoterol stereoisomers into the three-dimensional structure of the β2-AR. researchgate.netnih.gov These computational studies consistently place the formoterol molecule within the orthosteric binding pocket located between transmembrane (TM) helices III, V, VI, and VII. researchgate.netnih.gov

Docking studies predict the specific interactions between the ligand and key amino acid residues in the binding site. For β2-AR agonists, critical interactions typically involve residues such as Aspartic acid 113 (Asp113) in TM3, Serine 203 (Ser203) and Serine 207 (Ser207) in TM5, and Asparagine 312 (Asn312) in TM7. researchgate.netnih.gov Simulations show that the agonist's protonated amine group forms a crucial salt bridge with the carboxylate group of Asp113, while its hydroxyl groups form hydrogen bonds with the serine residues. researchgate.netplos.org

Molecular dynamics simulations, which model the movement of atoms over time, are used to assess the stability of the ligand-receptor complex. nih.gov These simulations can reveal differences in the conformational stability and interaction patterns of different stereoisomers within the binding pocket. For the closely related agonist fenoterol, MD simulations showed that the (R,R')-isomer exhibited much higher conformational stability within the receptor binding site compared to the (S,S')-isomer. nih.govresearchgate.net The (S,S')-fenoterol isomer did not maintain a stable position in the binding cavity, with only one consistent interaction observed between the ligand's nitrogen atom and Asp113. researchgate.net

Computational models have been key to elucidating the chiral recognition mechanism, explaining the vast difference in affinity between the (R,R) and (S,S) enantiomers. The primary determinant of this stereoselectivity is the orientation of the hydroxyl group on the first chiral carbon of the ethanolamine (B43304) side chain. researchgate.netnih.gov

In the high-affinity (R,R)-enantiomer, the (R)-configuration positions the β-hydroxyl group optimally to form a critical hydrogen bond with the side chain of Asp113 in TM3 and/or Asn312 in TM7. nih.gov This interaction is a cornerstone of agonist binding and receptor activation.

Conversely, in the (S,S)-enantiomer, the stereochemistry at the first chiral center is inverted. Docking simulations of the analogous (S,S')-fenoterol show that this inversion forces the β-hydroxyl group into a position where it cannot form the essential hydrogen bond with Asp113. researchgate.net This loss of a key interaction significantly weakens the binding affinity. Furthermore, the inverted position of the methyl group in the (S,S')-isomer prevents it from making favorable contact with a hydrophobic surface of the binding site. researchgate.net The inability of the (S,S)-isomer to establish the same network of stabilizing interactions as the (R,R)-isomer is the molecular basis for its dramatically lower affinity and lack of pharmacological activity. nih.govresearchgate.net

| Interaction Feature | (R,R)-Isomer Interaction | (S,S)-Isomer Interaction | Consequence of (S,S) Configuration |

| β-Hydroxyl Group | Forms a stable hydrogen bond with Asp113. nih.gov | Fails to form a hydrogen bond with Asp113 due to improper orientation. researchgate.net | Loss of a critical binding interaction, leading to significantly lower affinity. |

| Protonated Amine | Forms a salt bridge with Asp113. researchgate.net | Forms a salt bridge with Asp113. researchgate.net | This primary anchor point is retained, but is insufficient for high-affinity binding alone. |

| Aromatic Moiety | Engages in hydrophobic and van der Waals interactions. | Engages in similar interactions, but the overall binding mode is less stable. | Overall weaker binding and reduced stability in the binding pocket. |

Implications for Rational Ligand Design and Optimization

The detailed understanding of the structure-activity relationships and chiral recognition of formoterol provides a clear framework for rational ligand design. The knowledge that the (R,R)-enantiomer is the active eutomer, while the (S,S)-enantiomer is an inactive distomer, has direct and significant implications for drug development. chemrxiv.orgnih.gov

Furthermore, the computational models of the formoterol-receptor complex serve as a template for designing novel β2-AR agonists. By understanding the key interactions—the salt bridge with Asp113 and the hydrogen bonding involving Ser203, Ser207, and the stereospecific interaction with the β-hydroxyl group—medicinal chemists can design new molecules that optimize these contacts. This could involve modifying functional groups to enhance binding affinity, improve selectivity for the β2-AR over other adrenergic receptor subtypes (e.g., β1-AR), or alter pharmacokinetic properties while maintaining the essential chiral configuration required for activity. The insights gained from studying the (S,S)-isomer's poor fit are equally valuable, as they define the steric and electronic constraints of the receptor's binding pocket, guiding designers away from features that would lead to inactive compounds.

Future Research Directions in S,s Formoterol D Tartrate Studies

Exploration of Novel Synthetic Routes with Enhanced Enantioselectivity

The efficient and stereochemically pure synthesis of (S,S)-Formoterol remains a key area for future research. While the pharmacologically active (R,R)-enantiomer has been the focus of many synthetic efforts, developing highly selective routes to the (S,S)-enantiomer is crucial for its use as a research tool and for studying its metabolic fate. researchgate.net Future exploration is likely to concentrate on biocatalytic and asymmetric catalytic methods that offer high enantiomeric excess and environmentally sustainable processes.

Table 1: Comparison of Potential Enantioselective Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Biocatalytic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for separation. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Catalysis | Employment of chiral transition-metal catalysts to guide a reaction towards the formation of a specific stereoisomer. | High turnover, potential for direct synthesis, broad substrate scope. |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. | Maximizes yield from a racemic starting material. |

Advanced Mechanistic Studies in Complex Preclinical Models

While (S,S)-Formoterol is generally considered the inactive enantiomer, its precise biological role, particularly in complex physiological systems, is not fully understood. Future research necessitates moving beyond simple in vitro assays to advanced preclinical models that more accurately mimic human respiratory diseases. nih.gov This includes the use of transgenic and "humanized" animal models of asthma and Chronic Obstructive Pulmonary Disease (COPD).

These sophisticated models can help elucidate whether (S,S)-Formoterol has any subtle, previously undetected biological activities, such as off-target binding or allosteric modulation of receptor function. nih.gov For instance, studies in organ-on-a-chip systems that replicate the human lung microenvironment could provide critical insights into its interaction with various cell types (epithelial, smooth muscle, immune cells) under physiologically relevant conditions. Such platforms would allow for a detailed investigation of its potential contribution to inflammatory pathways or receptor desensitization, which may not be apparent in traditional models.

Integration of Omics Technologies in Stereoselective Biotransformation Research

The biotransformation of formoterol (B127741) is known to be stereoselective, with glucuronidation being a primary metabolic pathway. nih.govnih.gov Studies have shown that the (S,S)- and (R,R)-enantiomers are metabolized at different rates, with significant inter-individual variability. nih.gov The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the metabolic fate of (S,S)-Formoterol.

Future research could employ:

Transcriptomics: To identify which specific UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) enzyme isoforms are transcriptionally upregulated in liver and lung cells upon exposure to (S,S)-Formoterol. mdpi.com

Proteomics: To quantify the expression levels of these metabolic enzymes, confirming that transcriptional changes translate to functional protein.

Metabolomics: To conduct high-resolution tracking of the resulting metabolites in biological fluids (e.g., plasma, urine), providing a complete picture of the stereoselective clearance pathways. nih.gov

This multi-omics approach will not only clarify the metabolic profile of (S,S)-Formoterol but also help explain the observed inter-patient variability in drug response, potentially identifying genetic biomarkers for personalized medicine. nih.govacs.org

Development of New Analytical Tools for Ultra-Trace Enantiomer Detection

Accurately quantifying the individual enantiomers of formoterol, especially at the low concentrations found in biological samples, is critical for pharmacokinetic and metabolic studies. Current methods often rely on High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., polysaccharide-based columns) or chiral mobile phase additives. asianpubs.orgchemrxiv.orgchemrxiv.org

The future in this area points toward the development of analytical techniques with enhanced sensitivity and resolution for ultra-trace detection. Key advancements may include:

Novel Chiral Selectors: Designing new stationary phases for HPLC and supercritical fluid chromatography (SFC) that provide faster and more efficient separation of formoterol enantiomers.

Advanced Hyphenated Techniques: Broader implementation of techniques like capillary electrophoresis coupled with tandem mass spectrometry (CE-MS/MS), which can offer extremely low limits of detection and require minimal sample volume.

Application to Complex Matrices: Optimizing these methods for challenging biological samples, such as exhaled breath condensate or micro-samples of tissue, would enable less invasive and more detailed pharmacological studies.

Table 2: Emerging Analytical Techniques for Enantiomer Detection

| Technique | Principle | Potential Advantage for (S,S)-Formoterol |

|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, often resulting in faster and more efficient separations than HPLC. | Reduced analysis time and solvent consumption. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separates ions based on their electrophoretic mobility in a capillary, coupled directly to a mass spectrometer for detection. | High separation efficiency, extremely low sample volume requirements, and high sensitivity. |

Potential for (S,S)-Formoterol as a Tool Compound in Fundamental Biological Research

Given that the bronchodilatory activity of formoterol is attributed to the (R,R)-enantiomer, the (S,S)-enantiomer serves as an ideal "tool compound" in pharmacological research. researchgate.netasianpubs.org A tool compound is a selective small molecule used to probe biological processes and validate drug targets. biosolveit.denih.gov

The primary application of (S,S)-Formoterol in this context is as a negative control . In studies investigating beta-2 adrenergic receptor signaling, comparing the effects of (R,R)-Formoterol to (S,S)-Formoterol can definitively establish that an observed biological response is due to specific receptor agonism and not an off-target or non-specific chemical effect. acs.org This is crucial for validating new cellular or animal models of disease. Furthermore, it can be used in competitive binding assays to probe the structure of the beta-2 adrenergic receptor's binding pocket or to screen for allosteric modulators without activating the receptor. Its availability as a pure, well-characterized "inactive" enantiomer is invaluable for ensuring the rigor and reproducibility of fundamental biological research.

Q & A

Q. What are the standard protocols for ensuring enantiomeric purity in (S,S)-Formoterol D-tartrate synthesis?

To validate enantiomeric purity, chiral high-performance liquid chromatography (HPLC) is recommended. This method uses chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers based on stereochemical interactions. For example, USP Formoterol Resolution Mixture RS can resolve diastereoisomers, as outlined in pharmacopeial guidelines . Quantify purity using peak area ratios and ensure compliance with USP standards (98.5–101.5% purity on an anhydrous basis) .

Q. How should clinical trials involving this compound standardize patient cohorts and outcome measures?

Trials should adhere to inclusion criteria such as:

- Study design : Randomized, double-blind, parallel-group trials ≥12 weeks .

- Population : Stable COPD/asthma patients with documented baseline lung function (e.g., pre-dose FEV₁).

- Outcomes : Morning/evening peak expiratory flow (PEF), St. George’s Respiratory Questionnaire (SGRQ) scores, and exacerbation rates . Standardizing these parameters minimizes variability and enhances comparability across studies.

Q. What analytical methods are used to detect impurities in this compound formulations?

Liquid chromatography (LC) with UV detection is critical. For example:

- Related Compound A : Detect using a C18 column with a mobile phase of phosphate buffer and acetonitrile (gradient elution) .

- Diastereoisomers : Resolve via chiral chromatography as per USP guidelines .

Document impurity thresholds (e.g., ≤0.5% for individual impurities) and validate methods per ICH Q2(R1) .

Advanced Research Questions

Q. How can conflicting meta-analysis results on formoterol-associated mortality risks be resolved?

Conflicting results often arise from methodological heterogeneity. Strategies include:

- Sensitivity analysis : Exclude trials lacking non-LABA comparator arms (e.g., older meta-analyses ).

- Bayesian approaches : Incorporate prior evidence to refine risk estimates (e.g., asthma mortality OR: 2.7, 95% CrI: 0.5–26.7 ).

- Subgroup stratification : Analyze ICS-combination therapies separately, as ICS may not mitigate mortality risks .

Q. What experimental designs optimize detection of rare adverse events (e.g., asthma mortality) in long-term formoterol studies?

- Pragmatic trials : Use "real-world" settings with broader inclusion criteria to capture rare events.

- Composite endpoints : Combine mortality with severe exacerbations to increase statistical power .

- Pharmacovigilance databases : Augment trial data with post-marketing surveillance (e.g., FDA Adverse Event Reporting System) .

Q. How can researchers address biases in systematic reviews of formoterol safety data?

- Risk-of-bias tools : Apply Cochrane ROB 2.0 to assess randomization, blinding, and outcome reporting .

- Individual patient data (IPD) meta-analysis : Overcome limitations of aggregate data by analyzing raw patient-level datasets .

- Publication bias adjustment : Use funnel plots or Egger’s regression to detect missing studies .

Q. What advanced statistical methods improve the reliability of subgroup analyses in formoterol efficacy studies?

- Interaction tests : Assess heterogeneity of treatment effects (e.g., by baseline FEV₁ or ICS adherence) .

- Machine learning : Apply cluster analysis to identify patient phenotypes with differential responses .

- Multiplicity correction : Use Bonferroni or false discovery rate (FDR) adjustments to reduce Type I errors .

Methodological Guidance for Data Documentation

Q. How should researchers document analytical and clinical data to ensure reproducibility?

- Tables : Include retention times, resolution values, and impurity percentages for HPLC analyses .

- Figures : Plot Kaplan-Meier curves for time-to-event outcomes (e.g., exacerbations) with hazard ratios .

- Supplementary files : Provide raw chromatograms, statistical code, and IPD access protocols per FAIR principles .

Q. What frameworks ensure validity when integrating formoterol trial data with real-world evidence?

- Harmonization : Align variables (e.g., exacerbation definitions) across datasets using OMOP Common Data Model .

- Propensity score matching : Balance confounding factors (e.g., smoking status) between trial and real-world cohorts .

- Meta-regression : Adjust for study-level covariates (e.g., geographic region, follow-up duration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.